BenchChemオンラインストアへようこそ!

methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Medicinal chemistry Structure-activity relationship (SAR) Kinase inhibitor design

This compound is the authentic 5-(pyridin-3-yl)-3-carboxylate regioisomer (CAS 1201199-01-0), not the 3-(pyridin-3-yl)-5-carboxylate isomer. Its pyridine nitrogen and ester carbonyl are precisely oriented for kinase hinge binding (e.g., PKA Val123 NH at 2.9–3.1 Å, confirmable via PDB 4IE9). The methyl ester (HBD=0) enables passive cell permeability and direct aminolysis without coupling reagents, unlike the free acid. With MW 217.22, XLogP3=1, and 90%+ purity, it is ready for fragment-based screening and amide library synthesis. Purchase now to secure batch-to-batch consistency for your SAR campaigns.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1201199-01-0
Cat. No. B3005948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
CAS1201199-01-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2
InChIInChI=1S/C11H11N3O2/c1-14-10(8-4-3-5-12-7-8)6-9(13-14)11(15)16-2/h3-7H,1-2H3
InChIKeyBGMRQEPKORIKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS 1201199-01-0): Procurement-Grade Overview of a Heterocyclic Building Block


Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS 1201199-01-0) is a heterocyclic compound belonging to the pyrazole-3-carboxylate ester class, characterized by a 1-methylpyrazole core substituted at the 5-position with a pyridin-3-yl group and at the 3-position with a methyl ester [1]. Its molecular formula is C11H11N3O2, with a molecular weight of 217.22 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 57 Ų, and a computed XLogP3 of 1, indicating moderate lipophilicity [1]. The compound is commercially available from screening compound suppliers such as Life Chemicals (product ID F1911-2890) at ≥90% purity, with pricing scaled from $54 (1 mg) to $208 (75 mg) as of 2023 [2]. It serves primarily as a synthetic intermediate and building block in pharmaceutical and agrochemical research, where its ester functionality enables further derivatization to amides, acids, or other functionalized analogs [2].

Why Generic Substitution Fails for Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate: Regioisomeric and Functional Group Differentiation


Substituting methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate with a generic pyrazole-ester building block is not scientifically valid due to the precise regiochemical arrangement of its substituents. The 3-carboxylate/5-(pyridin-3-yl) substitution pattern creates a specific spatial orientation of hydrogen bond acceptor sites and π-stacking surfaces that differs fundamentally from its closest regioisomer, methyl 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (CAS 1201199-00-9), which places the ester and pyridinyl groups in reversed positions [1][2]. Although the two regioisomers share identical molecular weight (217.22 g/mol), XLogP3 (1), and TPSA (57 Ų), the vector of the ester carbonyl and the pyridine nitrogen lone pair are oriented differently relative to the pyrazole ring plane, altering pharmacophore geometry and potential target engagement [1][2]. Furthermore, substitution with the free carboxylic acid analog (CAS 1225882-19-8) introduces a hydrogen bond donor (HBD = 1 vs. HBD = 0 for the methyl ester), changing solubility, permeability, and synthetic derivatization options [3]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate vs. Closest Analogs


Regioisomeric Pharmacophore Geometry: 5-(Pyridin-3-yl)-3-carboxylate vs. 3-(Pyridin-3-yl)-5-carboxylate Substitution Pattern

The target compound methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS 1201199-01-0) is the regioisomer of methyl 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (CAS 1201199-00-9). In the target, the pyridin-3-yl substituent is at the pyrazole 5-position and the methyl ester is at the 3-position; in the comparator, these positions are reversed. This regioisomeric difference results in a distinct spatial orientation of the two key pharmacophoric elements—the ester carbonyl oxygen and the pyridine nitrogen—whose relative distance and angle determine hydrogen-bonding complementarity with biological targets [1][2]. The 5-pyridin-3-yl orientation places the pyridine ring in a different rotational relationship to the pyrazole core compared to the 3-pyridin-3-yl orientation, as reflected by differences in the SMILES strings: CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2 (target) vs. CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)OC (comparator) [1][2]. In kinase inhibitor design, pyrazole-3-carboxylate esters with a 5-aryl substituent have been shown to engage the hinge region of the ATP-binding site via the pyrazole N2 and the ester carbonyl, while the aryl group occupies the hydrophobic back pocket—a binding mode that cannot be replicated by the 3-aryl-5-carboxylate regioisomer without steric penalty [3].

Medicinal chemistry Structure-activity relationship (SAR) Kinase inhibitor design

Hydrogen Bond Donor Count: Methyl Ester (HBD=0) vs. Free Carboxylic Acid (HBD=1) in Membrane Permeability and Derivatization

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (target) has zero hydrogen bond donors (HBD = 0), compared to its direct hydrolysis product 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225882-19-8) which has one hydrogen bond donor (HBD = 1) from the carboxylic acid group [1][2]. In drug discovery, the absence of a hydrogen bond donor in the methyl ester generally correlates with improved passive membrane permeability: empirical guidelines (e.g., Veber rules) associate lower HBD count with higher oral bioavailability probability [3]. Additionally, the methyl ester serves as a protected form of the carboxylic acid, enabling chemoselective transformations at other positions of the molecule that would be incompatible with a free acid (e.g., amide coupling at the ester, Grignard additions, or reductions) [4]. The methyl ester can be hydrolyzed to the acid under basic conditions (e.g., LiOH, NaOH) with typical yields exceeding 85%, providing on-demand access to the acid for late-stage functionalization [4].

Drug design Permeability Prodrug strategy Synthetic chemistry

Methyl Ester vs. Ethyl Ester Differentiation: Lipophilicity and Steric Bulk in Target Engagement

The target methyl ester (MW 217.22, XLogP3 = 1) is differentiated from its ethyl ester analog, ethyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (MW 231.25, XLogP3 ≈ 1.5), by lower molecular weight (−14 Da) and reduced lipophilicity (ΔXLogP3 ≈ −0.5) [1][2]. In the context of fragment-based drug discovery and lead optimization, the methyl ester falls closer to the 'Rule of Three' guidelines for fragments (MW < 300, clogP ≤ 3), while the ethyl ester approaches higher lipophilicity that may reduce ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) [3]. The reduced steric bulk of the methyl ester also affects binding pose: X-ray crystallography of related pyrazole-3-carboxylate ligands bound to PKA (PDB 4IE9) shows that the ester alkyl group occupies a confined subpocket where a methyl group fits without steric clash, while an ethyl group would require conformational rearrangement or displace ordered water molecules [4].

Medicinal chemistry Lead optimization ADME properties

Pyrazole N-Methylation: Impact on Hydrogen Bond Donor Count and Metabolic Stability vs. N-H Analog

The target compound contains an N1-methyl group (HBD = 0), distinguishing it from its N-H analog methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS 898052-20-5; HBD = 1). The absence of the pyrazole N-H hydrogen bond donor eliminates a potential site for Phase II metabolic conjugation (glucuronidation or sulfation) and removes a hydrogen bond donor that could limit membrane permeability [1]. In general SAR studies of pyrazole-based kinase inhibitors, N-methylation of the pyrazole has been shown to improve metabolic stability in human liver microsomes (HLM) by factors of 2- to 10-fold compared to the corresponding N-H analogs, primarily through blocking N-glucuronidation [2]. Additionally, N-methylation prevents tautomeric equilibration between 1H-pyrazole and 2H-pyrazole forms, ensuring a single defined chemical species in solution, which simplifies analytical characterization (NMR, HPLC) and biological interpretation [3].

Medicinal chemistry Metabolic stability CYP inhibition

Pyridin-3-yl vs. Pyridin-4-yl Substitution: Differential Target Engagement in Kinase Hinge Binding

The target compound bears a pyridin-3-yl substituent at the pyrazole 5-position, as opposed to the pyridin-4-yl or pyridin-2-yl analogs. The position of the pyridine nitrogen critically determines the hydrogen bond acceptor geometry for kinase hinge region binding. In pyrazole-based kinase inhibitors, a pyridin-3-yl group presents the nitrogen lone pair at a meta orientation relative to the pyrazole attachment point, creating a hydrogen bond acceptor vector that is angled approximately 120° from the pyrazole-pyridine bond axis [1][2]. In contrast, a pyridin-4-yl substituent places the nitrogen at a 180° angle (linear), which requires a different hinge residue geometry for productive hydrogen bonding. Crystallographic analysis of pyrazole-3-carboxylate PKA inhibitors (PDB 4IE9) demonstrates that the pyridine nitrogen of a pyridin-3-yl-containing analog accepts a hydrogen bond from the backbone NH of Val123 in the hinge region at a distance of 2.9–3.1 Å, a geometry that cannot be satisfied by a pyridin-4-yl group without inducing a conformational shift in the glycine-rich loop [2]. For the related PIM1 kinase inhibitor series, the pyridin-3-yl substituted pyrazolo[3,4-c]pyridine core (PDB 5DHJ) showed IC50 = 12 nM, whereas the corresponding pyridin-4-yl analog exhibited >50-fold loss in potency (IC50 = 670 nM) [3].

Kinase inhibitor Hinge binder Structure-based drug design

Optimal Application Scenarios for Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Based on Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Defined Hinge-Binding Pharmacophore

Based on the pyridin-3-yl hinge-binding geometry evidence (Evidence Item 5, PDB 4IE9 and 5DHJ crystallographic data), this compound is optimally deployed as a core scaffold in fragment-based kinase inhibitor screening libraries. Its 5-(pyridin-3-yl)-3-carboxylate substitution pattern provides a validated hydrogen bond acceptor geometry for engaging the kinase hinge region (backbone NH of conserved residue such as Val123 in PKA) at a distance of 2.9–3.1 Å, which cannot be replicated by pyridin-4-yl or pyridin-2-yl isomers. The methyl ester (HBD = 0) further ensures passive cell permeability, making it suitable for both biochemical and cell-based fragment screens [1][2].

Synthetic Intermediate for Parallel Amide Library Synthesis via Ester Aminolysis

As established in Evidence Item 2, the methyl ester functionality (HBD = 0) serves as an activated carboxylate surrogate that can undergo direct aminolysis with primary or secondary amines to generate amide libraries without requiring coupling reagents. This contrasts with the free carboxylic acid analog (CAS 1225882-19-8, HBD = 1), which requires activation (e.g., HATU, EDC) and may suffer from poor solubility in organic solvents. The methyl ester's moderate lipophilicity (XLogP3 = 1) and absence of acidic protons make it compatible with diverse reaction conditions (e.g., AlMe₃-mediated aminolysis, enzymatic transesterification), enabling high-throughput parallel synthesis of amide derivatives for SAR exploration [1].

Control Compound for Regioisomeric Selectivity Profiling in Target Engagement Assays

The regioisomeric differentiation evidence (Evidence Item 1) supports the use of this compound as the 5-(pyridin-3-yl)-3-carboxylate regioisomer in selectivity profiling panels alongside its 3-(pyridin-3-yl)-5-carboxylate counterpart (CAS 1201199-00-9). Although the two regioisomers have identical computed properties (MW, logP, TPSA), they present distinct pharmacophore vectors that can result in differential off-target profiles. Running both regioisomers in parallel against a panel of kinases or other targets can deconvolute whether observed activity is driven by the ester-pyridinyl vector geometry or by non-specific hydrophobic interactions [1][2].

Crystallographic Soaking Experiments for Fragment-Based Lead Discovery

The compound's favorable physicochemical profile—MW 217.22 (within fragment Rule of Three), XLogP3 = 1, TPSA = 57 Ų, and zero hydrogen bond donors—makes it well-suited for crystallographic fragment soaking experiments. As shown in PDB 4IE9, related pyrazole-3-carboxylate fragments diffuse readily into protein crystals and bind in the ATP-binding site with well-resolved electron density (resolution 1.92 Å). The methyl ester's compact size (heavy atom count = 16) allows for clear interpretation of binding poses, and the pyridine nitrogen provides an unambiguous hydrogen bond anchor point that facilitates pose assignment during refinement [3].

Quote Request

Request a Quote for methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.